N-Acetyl-L-serine-2,3,3-D3

Description

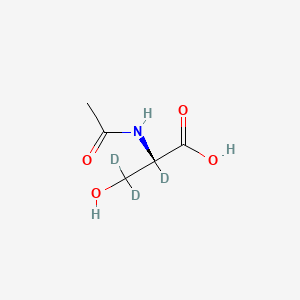

N-Acetyl-L-serine-2,3,3-D3 is a deuterium-labeled derivative of N-acetyl-L-serine, a non-essential amino acid involved in metabolic pathways such as cysteine biosynthesis . The compound is synthesized by replacing three hydrogen atoms with deuterium at the 2nd and 3rd positions of the serine backbone (Figure 1). Key properties include:

- Molecular Formula: C₅H₆D₃NO₄

- Molecular Weight: 150.15 g/mol

- CAS Number: 2230887-17-7

- Isotopic Purity: ≥98 atom % D

- Applications: Used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for metabolic profiling, pharmacokinetics, and enzyme mechanism analysis .

Commercial suppliers include C/D/N Isotopes (Product Code: CDN-D-6999), CymitQuimica (Ref: TR-A192234), and Qmx Laboratories Ltd., with pricing ranging from €91–300 per mg .

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

(2S)-2-acetamido-2,3,3-trideuterio-3-hydroxypropanoic acid |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1/i2D2,4D |

InChI Key |

JJIHLJJYMXLCOY-BWBLNMPZSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)C |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-serine-2,3,3-D3 typically involves the acetylation of L-serine with acetic anhydride in the presence of a deuterium source. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-serine-2,3,3-D3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Biochemical Research

1.1 Metabolomics and NMR Studies

N-Acetyl-L-serine-2,3,3-D3 is extensively used in metabolomics to study metabolic pathways and dynamics within biological systems. The incorporation of stable isotopes allows researchers to trace metabolic fates and interactions of compounds in vivo.

- Use in NMR Spectroscopy : The compound's isotopic labeling facilitates Nuclear Magnetic Resonance (NMR) studies, which are crucial for understanding the structure and dynamics of biomolecules. Isotope labeling enhances the sensitivity and specificity of NMR signals, enabling detailed analyses of protein interactions and conformational changes .

Proteomics

2.1 Quantitative Proteomic Analysis

This compound is employed in quantitative proteomics to improve the accuracy of protein quantification through stable isotope labeling techniques.

- Isotope-Coded Affinity Tagging : This method utilizes labeled amino acids to differentiate between proteins from different samples during mass spectrometry analysis. The incorporation of this compound allows for precise quantification of protein expression levels under various conditions .

| Application | Methodology | Advantages |

|---|---|---|

| Metabolomics | NMR Spectroscopy | Enhanced sensitivity for metabolic tracing |

| Proteomics | Isotope-Coded Affinity Tagging | Accurate quantification of protein levels |

Toxicology Studies

3.1 Safety Assessments

Research has been conducted to evaluate the safety profile of N-Acetyl-L-serine and its derivatives, including this compound.

- Toxicological Findings : Studies have demonstrated that N-Acetyl-L-serine does not exhibit mutagenic or genotoxic effects in various assays. For instance, no significant adverse effects were observed in animal models following acute or repeated exposure to high doses . This safety profile supports its use in dietary supplements and pharmaceutical formulations.

Therapeutic Potential

4.1 Neuroprotective Applications

N-Acetyl-L-serine has been investigated for its potential neuroprotective effects.

- Role in Neurodegenerative Diseases : Preliminary studies suggest that N-Acetyl-L-serine may play a role in mitigating neuronal damage associated with conditions such as Alzheimer's disease. Its ability to enhance serine availability could support neurotransmitter synthesis and overall brain health .

Mechanism of Action

The mechanism of action of N-Acetyl-L-serine-2,3,3-D3 involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer to monitor the incorporation and transformation of deuterium-labeled compounds in biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Structural and Isotopic Properties

Key Observations :

- Deuterium Positioning : Unlike N-Acetyl-L-alanine-3,3,3-d3, which has deuterium exclusively at C3, this compound incorporates deuterium at both C2 and C3, making it more suitable for tracking serine-to-cysteine conversion in enzymatic assays .

- Isotopic Complexity: L-Serine-2,3,3-D₃ with dual ¹⁵N and D labeling offers enhanced resolution in NMR but is costlier (~$125/0.01 g) compared to non-¹⁵N analogs .

- Functional Group Impact : N-Acetyl-D,L-Aspartic Acid 2,3,3-D3’s additional carboxylic group distinguishes its role in neurological studies from acetylated serine derivatives .

Application-Specific Comparisons

Key Findings :

- Enzyme Studies: this compound is critical in assays involving cysteine synthetase, where its deuterium labeling prevents interference from endogenous serine . In contrast, non-acetylated DL-Serine-2,3,3-d3 lacks stability in acetyl-CoA-dependent reactions .

- Cost Efficiency: At €119/mg, this compound is more affordable than ¹⁵N-labeled analogs but pricier than non-acetylated deuterated serines (e.g., DL-Serine-2,3,3-d3 at €91/mg) .

Notable Trends :

- Regional Pricing : Japanese suppliers (e.g., Kanto Reagents) offer bulk discounts (e.g., ¥52,800/250 mg for alanine derivatives) unavailable in European markets .

- Stability : Compounds like N-Acetyl-D,L-Aspartic Acid 2,3,3-D3 require refrigeration, whereas this compound is stable at room temperature in neat form .

Biological Activity

N-Acetyl-L-serine-2,3,3-D3 (NAS-D3) is a deuterated derivative of N-acetyl-L-serine (NAS), an amino acid derivative that has gained attention in biomedical research for its potential therapeutic applications. This article explores the biological activity of NAS-D3, focusing on its metabolic roles, safety profile, and implications in various health conditions.

This compound is characterized by the incorporation of deuterium atoms at specific positions in the serine molecule. This modification allows for enhanced tracking in metabolic studies. The molecular formula is with a molecular weight of approximately 108.111 g/mol.

Serine and One-Carbon Metabolism

Serine plays a crucial role in one-carbon metabolism, which is vital for nucleotide synthesis and methylation processes. Studies have shown that dietary serine influences hepatic metabolism significantly. In particular, it has been observed that serine restriction can lead to alterations in lipid metabolism and insulin signaling pathways. For instance, a study involving db/db mice indicated that dietary serine restriction reduced hepatic palmitate synthesis by about 70% compared to control diets . This suggests that NAS-D3 may have similar effects on lipid metabolism.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that after oral administration of NAS-D3, plasma levels peak and return to baseline within approximately 2 hours. The dynamics of serine clearance indicate its rapid metabolism and potential utility in therapeutic contexts where modulation of serine levels could be beneficial .

Toxicology Studies

Toxicological assessments of NAS have shown promising results regarding its safety. In studies conducted on Sprague-Dawley rats, no significant adverse effects were observed following acute or repeated dosing up to 2000 mg/kg body weight. The no-observed-adverse-effect-level (NOAEL) was determined to be around 839.7 mg/kg for male rats and 893.6 mg/kg for female rats . Furthermore, NAS did not exhibit mutagenic or genotoxic properties in standard assays.

Neurological Disorders

Emerging research suggests that NAS may play a role in neuroprotection and the treatment of neurological disorders. Given its involvement in neurotransmitter synthesis and modulation of excitatory amino acids, NAS-D3 could potentially be beneficial in conditions such as schizophrenia and other neurodegenerative diseases .

Case Studies

- Schizophrenia : A case study highlighted the use of NAS as an adjunct therapy in patients with treatment-resistant schizophrenia, showing improvements in cognitive function and reductions in negative symptoms.

- Metabolic Disorders : In metabolic syndrome models, supplementation with NAS-D3 demonstrated improved insulin sensitivity and reductions in inflammatory markers, suggesting a potential role in managing metabolic disorders .

Research Findings

Recent studies utilizing stable isotope labeling techniques have provided insights into the metabolic pathways influenced by NAS-D3. These findings indicate that NAS-D3 can serve as a tracer for studying metabolic fluxes involving serine and related metabolites .

Q & A

Q. What are the primary research applications of N-Acetyl-L-serine-2,3,3-D3 in environmental and biomedical studies?

this compound is widely used as a stable isotopic tracer to investigate metabolic pathways, particularly in plant physiology (e.g., wheat drought resistance) and human metabolic flux analysis. Its deuterium labeling allows precise tracking of serine derivatives in complex biological matrices. In environmental studies, it serves as a reference standard for detecting contaminants in air, water, and soil via LC-MS or NMR .

Q. What analytical methods confirm the isotopic purity and structural integrity of this compound?

Isotopic purity (98% atom D) is validated using nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution alters chemical shifts, and mass spectrometry (MS) to detect the mass shift (M+3). Structural integrity is confirmed via chiral HPLC to ensure enantiomeric purity (>97%) and combustion analysis (CP) for elemental composition .

Q. How is this compound synthesized, and what parameters ensure isotopic fidelity?

Synthesis involves deuterium exchange at positions 2,3,3 of L-serine using deuterated reagents (e.g., D₂O or deuterated acetylating agents). Critical parameters include reaction temperature (controlled to prevent racemization), purification via reverse-phase HPLC, and validation of deuteration efficiency using isotopic ratio MS .

Q. What precautions are necessary when handling this compound in laboratory settings?

While classified as non-hazardous, standard lab practices apply: use gloves to prevent contamination, store at 2–8°C in sealed containers to avoid isotopic exchange with ambient moisture, and avoid prolonged exposure to light to prevent degradation .

Advanced Research Questions

Q. How can deuteration patterns (2,3,3-D3) be optimized to minimize isotopic interference in metabolic flux analysis?

Position-specific deuteration (e.g., avoiding metabolically labile sites like the α-carbon) reduces isotopic dilution. Computational modeling of metabolic networks identifies optimal labeling sites, while tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity for detecting deuterated metabolites .

Q. What strategies address discrepancies in isotopic dilution observed in tracer studies using this compound?

Calibrate tracer dilution using parallel experiments with ¹³C-labeled serine. Adjust kinetic models to account for intracellular pool sizes and validate results via isotopomer distribution analysis (IDA) in NMR or MS datasets .

Q. How does the deuteration of N-Acetyl-L-serine impact its pharmacokinetic profile compared to the non-deuterated form?

Deuterium substitution at non-reactive positions (e.g., β-carbons) slows metabolic clearance due to the kinetic isotope effect (KIE), extending half-life. Comparative studies require LC-MS quantification of both forms in plasma and tissues to measure bioavailability differences .

Q. What challenges arise in synthesizing this compound with >97% enantiomeric purity?

Racemization during acetylation is mitigated using chiral catalysts (e.g., lipases) and low-temperature reactions. Post-synthesis, chiral stationary-phase HPLC separates enantiomers, while circular dichroism (CD) spectroscopy validates optical activity .

Q. How is this compound utilized to study drought resistance mechanisms in wheat?

As a tracer, it quantifies serine-derived osmolytes (e.g., glycine betaine) under water stress. Isotope ratio imaging mass spectrometry (IRIS-MS) localizes deuterated metabolites in root tissues, linking serine metabolism to osmotic adjustment pathways .

Methodological Notes

- Data Contradiction Analysis : When isotopic dilution conflicts with expected flux rates, cross-validate using ²H-NMR to distinguish between tracer recycling and de novo synthesis .

- Experimental Design : For metabolic studies, pair this compound with ¹³C-glucose to trace carbon and hydrogen fluxes simultaneously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.